Mefloquine Hydrochloride

Overview

Description

Mefloquine hydrochloride is an antimalarial drug used for the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It was initially discovered by the Walter Reed Army Institute of Research during a malaria drug discovery program between 1963 and 1976 . The drug was approved by the FDA in 1989 and was first marketed by Hoffman La Roche . This compound is known for its effectiveness against chloroquine-resistant forms of Plasmodium falciparum .

Preparation Methods

Mefloquine hydrochloride can be synthesized through various methods. One common method involves the complexation of mefloquine with cyclodextrins to improve its solubility . Another method involves the formulation of this compound nanoparticles using the emulsion diffusion method with polymer poly(ε-caprolactone) . These nanoparticles are characterized by determining their particle size, polydispersity index, drug entrapment efficiency, drug content, particle morphological character, and drug release .

Chemical Reactions Analysis

Complexation with Cyclodextrins

Mefloquine hydrochloride's solubility can be improved through complexation with cyclodextrins . This is relevant to designing oral solutions of the drug .

- Solubility Enhancement: Combining this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB) increases its solubility, with RAMEB being more effective than HP-β-CD .

- pH Dependence: Mefloquine's solubility varies across different pH buffers, with higher solubility in acidic buffers. Citrate buffers may decrease mefloquine's solubility, possibly due to precipitation .

- NMR Studies: Nuclear magnetic resonance (NMR) studies can highlight the interactions between cyclodextrins and mefloquine, which explains the solubilizing effect of cyclodextrins through complexation . Chemical shift variations were observed for both mefloquine and cyclodextrins in 1H NMR experiments, which indicates an interaction between the compounds .

Amide Formation

Mefloquine can undergo various amidation reactions .

- Mefloquine Acetamide (MQ-1): Can be produced through mono-acetylation by acetic anhydride in isopropanol or via selective hydrolysis of a diacetyl derivative with LiOH in methanol .

- Amide of Succinic Acid (MQ-5): Can be obtained through a three-step approach involving trimethylsilyl (TMS) ether protection for the 11-hydroxy group, acylation with methyl succinyl chloride, and removal of the protecting group with fluoride .

- erythro-Mefloquine Acylation: Acylation with Mosher’s acid using α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of N, N-diisopropylethylamine (DIPEA) .

Photochemical Degradation

Mefloquine undergoes photodegradation, which is more effective at higher pH levels .

- Degradation Products: Irradiation in methanol leads to carboxymefloquine methyl ester and a small amount of corresponding benzyl alcohol .

Other Reactions

Scientific Research Applications

Antimalarial Treatment and Prophylaxis

Therapeutic Indication

Mefloquine hydrochloride is indicated for the prophylaxis and treatment of malaria, particularly against multi-drug resistant strains of Plasmodium falciparum and P. vivax. It is administered orally and is effective against all intraerythrocytic asexual forms of malaria parasites in humans. The usual prophylactic dose is 250 mg weekly, while treatment doses vary based on the severity of the infection .

Efficacy Against Resistant Strains

Mefloquine has demonstrated efficacy in areas where other antimalarials have failed due to resistance. Studies indicate that it remains a first-line agent in regions with high resistance rates, providing essential coverage for travelers and residents in endemic areas .

Pharmacokinetics and Bioavailability

Solubility Studies

Recent research has focused on improving the solubility of this compound using cyclodextrins, which enhance its bioavailability. A study showed that the solubility of mefloquine increased significantly when complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB), achieving up to nine times higher solubility compared to previous reports . This enhancement is crucial for developing more effective oral formulations.

Pharmacokinetic Properties

Mefloquine's pharmacokinetics are characterized by a long half-life, allowing for weekly dosing regimens. However, variability in absorption can occur based on food intake and individual patient factors, necessitating further studies to optimize dosing strategies .

Potential Applications Beyond Malaria

COVID-19 Research

Emerging studies have identified this compound as a potential therapeutic agent against SARS-CoV-2, the virus responsible for COVID-19. It has been shown to inhibit viral entry in vitro, suggesting that it may reduce viral load and shorten infection duration when administered at appropriate doses . This repositioning of mefloquine highlights its versatility as an antiviral agent.

Neuroprotective Effects

Research has also explored the neuroprotective properties of mefloquine, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer insights into new therapeutic strategies for conditions such as Alzheimer's disease .

Case Study: Mefloquine in Malaria Treatment

A study involving patients with uncomplicated malaria demonstrated that mefloquine effectively cleared parasitemia within three days of treatment, with minimal side effects reported. This reinforces its role as a reliable treatment option in endemic regions .

Case Study: Mefloquine and COVID-19

In a clinical trial assessing the efficacy of mefloquine against COVID-19, patients receiving a single high-dose regimen showed significant reductions in viral loads compared to control groups. These findings suggest potential for further investigation into mefloquine's role in managing viral infections .

Summary Table: Key Characteristics of this compound

| Property | Details |

|---|---|

| Chemical Structure | Synthetic 4-quinoline methanol |

| Indications | Malaria prophylaxis and treatment |

| Mechanism of Action | Inhibits heme polymerization in malaria parasites |

| Solubility Enhancements | Improved with cyclodextrins (HP-β-CD, RAMEB) |

| Pharmacokinetics | Long half-life; variable absorption |

| Potential New Uses | Antiviral activity against SARS-CoV-2 |

Mechanism of Action

The exact mechanism of action of mefloquine hydrochloride is not completely understood. some studies suggest that it specifically targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This compound also alters cholinergic synaptic transmission through both postsynaptic and presynaptic actions . The postsynaptic action involves the inhibition of acetylcholinesterase, which changes transmission across synapses in the brain .

Comparison with Similar Compounds

Mefloquine hydrochloride is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone/proguanil . While all these compounds are used for the prevention and treatment of malaria, this compound is particularly effective against chloroquine-resistant forms of Plasmodium falciparum . Additionally, this compound has a longer half-life compared to other antimalarial drugs, which allows for less frequent dosing . it is also associated with more severe neuropsychiatric side effects compared to other antimalarial drugs .

Biological Activity

Mefloquine hydrochloride is a synthetic compound primarily used as an antimalarial agent. Its biological activity extends beyond malaria treatment, showing potential in various other therapeutic areas. This article delves into the multifaceted biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

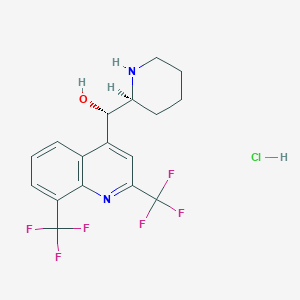

- Chemical Name : (α S)- rel-α-(2 R)-2-Piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride

- Molecular Formula : C_{17}H_{16}F_{6}N_{2}O

- Purity : ≥98%

Antimalarial Activity

Mefloquine is recognized for its effectiveness against various strains of Plasmodium falciparum, including drug-resistant variants. It operates by binding to the 80S ribosome of the parasite, inhibiting protein synthesis, which is crucial for the survival and replication of the malaria parasite .

Efficacy Against Drug Resistance

Research indicates that mefloquine maintains its efficacy against drug-resistant strains of malaria. A study assessing its performance in a panel of P. falciparum strains showed no significant reduction in potency against these resistant variants .

Antischistosomal Activity

In addition to its antimalarial properties, mefloquine demonstrates antischistosomal activity both in vitro and in vivo. A study involving infected mice treated with mefloquine showed a significant decrease in worm burden and associated immunological markers .

Antiviral Properties

Recent investigations have highlighted mefloquine's potential antiviral activity, particularly against SARS-CoV-2, with an IC50 value of less than 10 μM. This suggests that mefloquine may inhibit viral replication, offering a novel avenue for research in antiviral therapies .

Neuropsychiatric and Gastrointestinal Effects

Despite its therapeutic benefits, mefloquine is associated with neuropsychiatric side effects, which may be linked to its interaction with human adenosine receptors. The compound has been shown to bind to these receptors with nanomolar affinities, potentially contributing to adverse effects such as anxiety and depression .

Case Study: Safety Profile Comparison

A randomized controlled trial compared the safety and tolerability of racemic mefloquine with its enantiomers. Results indicated that both forms exhibited a worse tolerability profile compared to placebo, emphasizing the need for careful monitoring during treatment .

Mefloquine's action mechanism involves several pathways:

- Inhibition of Protein Synthesis : By binding to the ribosomal structure of P. falciparum.

- Cell Membrane Interactions : It disrupts cellular lipid compositions and interacts with various proteins within human cells .

- Complex Formation : Mefloquine can form complexes with cyclodextrins to enhance solubility and bioavailability, which is essential for oral formulations .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and stability of mefloquine hydrochloride in pharmaceutical formulations?

this compound purity (≥98% by HPLC) is typically assessed using validated UV-spectrophotometric or HPLC methods. For example, a UV method involves measuring absorbance at critical wavelengths (e.g., 265 nm for mefloquine in methanol) with calibration against reference standards . HPLC protocols often employ C18 columns, mobile phases of acetonitrile:phosphate buffer (pH 3.0), and UV detection at 220–280 nm . Stability studies should include forced degradation under acidic/alkaline conditions, oxidative stress (H₂O₂), and photolysis, followed by chromatographic analysis to quantify degradation products .

Q. How can the solubility and dissolution profile of this compound be optimized for preclinical studies?

this compound is slightly soluble in water (solubility: ~1.2 mg/mL at 37°C) but freely soluble in methanol and DMSO . To enhance dissolution in aqueous media, co-solvents (e.g., PEG 400) or micellar surfactants (e.g., Tween 80) are recommended. For solid formulations, particle size reduction via jet milling or spray drying improves bioavailability. Dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II (75 rpm, 37°C) is critical to evaluate performance .

Q. What are the standard protocols for identifying this compound in bulk drug substances?

Identification involves:

- Fluorescence assay : Dissolve 2 mg in 1 mL sulfuric acid; blue fluorescence under UV light (365 nm) confirms presence .

- Chloride test : Add AgNO₃ to an aqueous solution; white precipitate dissolving in excess NH₃ confirms hydrochloride salt .

- FT-IR spectroscopy : Compare sample peaks (e.g., C-F stretches at 1100–1250 cm⁻¹) to reference spectra .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound formulations impact pharmacokinetic outcomes?

Mefloquine has two stereocenters, yielding four enantiomers. The (−)-11R,12S enantiomer (same configuration as quinine) shows lower antimalarial potency than the (+)-11S,12R form (quinidine-like) . Chiral HPLC (e.g., Chiralpak AD-H column, hexane:ethanol mobile phase) resolves enantiomers. Pharmacokinetic studies reveal (+)-mefloquine has higher Cₘₐₓ and AUC in plasma, but (−)-mefloquine persists longer in tissues, necessitating enantiomer-specific dosing regimens .

Q. What methodological approaches address contradictions in bioequivalence data between this compound formulations?

Discrepancies between products (e.g., Lariam® vs. Mephaquin®) arise from polymorphic forms (α, β, γ) and excipient interactions . Mitigation strategies include:

- Dissolution profiling : Compare dissolution rates in biorelevant media (FaSSGF, FaSSIF) using f₂ similarity testing .

- In vivo studies : Cross-over trials measuring AUC, Cₘₐₓ, and t₁/₂ in healthy volunteers under fasting/fed conditions .

- Excipient screening : Avoid surfactants like sodium lauryl sulfate, which alter membrane permeability .

Q. How can bitter taste masking of this compound be achieved without compromising bioavailability?

Coacervation with Eudragit E (a pH-sensitive polymer) effectively masks bitterness. Optimized microparticles (drug:polymer ratio 1:2) reduce dissolution at salivary pH (6.8) but enhance release in gastric pH (1.2) due to polymer solubility. Human gustatory testing confirms bitterness scores drop from 3+ (pure drug) to 0 . Characterization via SEM (porous morphology) and DSC (absence of drug-polymer interactions) ensures formulation stability .

Q. What in vitro models validate this compound’s repurposing for antiviral research (e.g., EV71, SARS-CoV-2)?

- Cytopathic effect (CPE) assay : Treat EV71/CVB3-infected RD/Hep2 cells with mefloquine (12.5–50 μM); quantify viability via MTT assay (90–98% inhibition at 12.5 μM) .

- Plaque reduction neutralization test (PRNT) : Measure viral titer reduction in SARS-CoV-2-infected Vero E6 cells (IC₅₀ <10 μM) .

- Molecular docking : Simulate binding to viral targets (e.g., SARS-CoV-2 spike protein RBD) using AutoDock Vina .

Q. Data Contradiction Analysis

Q. Why do solubility classifications of this compound vary across studies?

Discrepancies arise from measurement conditions. Mefloquine meets BCS “high solubility” criteria in acetate buffer (pH 4.5) but not at pH 1.2 or 6.8 due to pH-dependent ionization (pKa ~8.6) . Standardize solubility testing per WHO guidelines (shake-flask method, 37°C, 24 hrs) .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

Table 2. Optimized Parameters for UV-Spectrophotometric Analysis

| Parameter | Value |

|---|---|

| Wavelength | 265 nm (mefloquine), 280 nm (atovaquone) |

| Linearity range | 5–30 μg/mL |

| LOD/LOQ | 0.15 μg/mL / 0.45 μg/mL |

| Precision (RSD) | <2% |

Properties

CAS No. |

51773-92-3 |

|---|---|

Molecular Formula |

C17H17ClF6N2O |

Molecular Weight |

414.8 g/mol |

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |

InChI Key |

WESWYMRNZNDGBX-NXCSSKFKSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Key on ui other cas no. |

51773-92-3 |

Pictograms |

Irritant |

solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.